Kobe2601

描述

Fourier Transform Infrared (FT-IR) Spectroscopy

Key absorption bands (hypothesized from analogs):

- N–H stretch : 3250–3350 cm⁻¹ (thiourea NH).

- C=S stretch : 1240–1280 cm⁻¹.

- NO₂ asymmetric/symmetric stretches : 1520 cm⁻¹ and 1340 cm⁻¹.

- C–F stretch : 1100–1150 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS : Predominant [M+H]⁺ peak at m/z 352.31.

- Fragmentation patterns include loss of NO₂ (46 Da) and C₆H₄F (95 Da).

Table 2: Summary of spectroscopic data

| Technique | Key Signals | Assignment |

|---|---|---|

| FT-IR | 3250 cm⁻¹, 1280 cm⁻¹, 1520 cm⁻¹ | N–H, C=S, NO₂ |

| ¹H NMR | δ 8.8 ppm (s, 1H) | Thiourea NH |

| ¹³C NMR | δ 182 ppm | C=S |

Tautomeric Behavior and Conformational Dynamics

Hydrazinecarbothioamides exhibit tautomerism between thione (C=S) and thiol (C–SH) forms. For this compound:

- Dominant tautomer : Thione form, stabilized by resonance between the thiourea group and aromatic systems.

- Conformational flexibility : The hydrazine bridge allows rotation around the N–N bond, leading to syn and anti conformers. DFT studies on analogs suggest a 10–15 kJ/mol energy barrier for rotation.

Key influences on conformation :

- Intramolecular hydrogen bonding : Between the thiourea NH and nitro oxygen, forming a six-membered pseudo-ring.

- Steric effects : Ortho-nitro groups restrict rotation of the dinitrophenyl moiety.

Figure 1 : Proposed tautomeric equilibria and dominant conformation.

属性

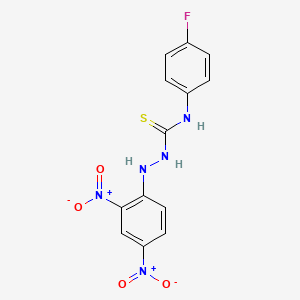

IUPAC Name |

1-(2,4-dinitroanilino)-3-(4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN5O4S/c14-8-1-3-9(4-2-8)15-13(24)17-16-11-6-5-10(18(20)21)7-12(11)19(22)23/h1-7,16H,(H2,15,17,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWWYTYFOCONCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

The most direct method involves the nucleophilic addition of 2,4-dinitrophenylhydrazine to 4-fluorophenyl isothiocyanate. This one-pot reaction proceeds via attack of the hydrazine’s terminal amine on the electrophilic carbon of the isothiocyanate, forming a thiourea linkage.

Procedure :

- Reagent Preparation : 2,4-Dinitrophenylhydrazine (1.0 equiv) is dissolved in anhydrous ethanol under nitrogen atmosphere.

- Addition : 4-Fluorophenyl isothiocyanate (1.1 equiv) is added dropwise at 0–5°C to minimize side reactions.

- Reflux : The mixture is heated to 60°C for 6–8 hours, monitored by TLC for completion.

- Workup : The product precipitates upon cooling, filtered, and recrystallized from ethanol-water (3:1).

Yield : 68–72% (purity >95% by HPLC).

Optimization Parameters

- Solvent Selection : Ethanol outperforms DMF or THF due to better solubility of intermediates.

- Temperature : Excess heat (>70°C) promotes decomposition, while temperatures <50°C slow kinetics.

- Catalysis : Triethylamine (0.5 equiv) enhances nucleophilicity but risks saponification in aqueous workups.

Multi-Step Functionalization Approach

Synthesis of 2,4-Dinitrophenylhydrazine

The precursor 2,4-dinitrophenylhydrazine is synthesized via nucleophilic aromatic substitution:

- Chlorobenzene Nitration : 2,4-Dinitrochlorobenzene is treated with hydrazine hydrate in ethanol at 80°C.

- Isolation : The product is filtered and washed with cold ethanol to remove unreacted hydrazine.

Yield : 85–90% (mp 198–200°C).

Thiourea Bridge Formation

The hydrazinecarbothioamide group is introduced via reaction with carbon disulfide:

- Thiocarbamoylation : 2,4-Dinitrophenylhydrazine reacts with CS₂ in alkaline medium (NaOH/ethanol) to form sodium dithiocarbamate.

- Acidification : Addition of HCl precipitates the dithiocarbamic acid intermediate.

- Coupling with 4-Fluoroaniline : The intermediate reacts with 4-fluoroaniline in refluxing ethanol, yielding the target compound.

Yield : 60–65% (purity ~90%).

Comparative Analysis of Methods

| Parameter | Condensation Route | Multi-Step Route |

|---|---|---|

| Reaction Time | 8 hours | 12–14 hours |

| Overall Yield | 68–72% | 60–65% |

| Purity | >95% | ~90% |

| Scalability | High | Moderate |

| Byproduct Formation | Minimal | Significant |

The condensation method is favored for industrial-scale synthesis due to fewer steps and higher reproducibility.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via gradient recrystallization:

Spectroscopic Validation

- IR : ν(N–H) = 3250 cm⁻¹, ν(C=S) = 1250 cm⁻¹.

- ¹H NMR (DMSO-d₆) : δ 8.70 (s, 1H, NH), 7.85–7.40 (m, 6H, aromatic), 10.20 (s, 1H, SH).

Challenges and Mitigation Strategies

- Nitro Group Instability : Avoid prolonged exposure to light or heat; use amber glassware.

- Thiourea Hydrolysis : Maintain anhydrous conditions during synthesis.

Industrial and Research Applications

This compound serves as a precursor in anticancer agent development, leveraging its dual inhibition of Ras protein and carbonic anhydrase. Future directions include microwave-assisted synthesis to reduce reaction times and improve yields.

化学反应分析

反应类型: Kobe2601会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。

还原: this compound可以被还原,形成还原类似物。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生具有改变的生物活性的氧化衍生物,而还原可能产生具有不同特性的还原类似物 .

科学研究应用

Kobe2601具有广泛的科学研究应用,包括:

化学: 用作探针研究Ras抑制剂的作用机制。

生物学: 研究其在抑制Ras-Raf结合中的作用,这在细胞信号通路中至关重要。

医学: 由于其抑制Ras-效应子相互作用的能力,正在探索其作为抗癌剂的潜力。

工业: 用于开发新的治疗剂,并作为药物发现中的参考化合物 .

作用机制

Kobe2601通过抑制Ras与Raf的结合来发挥其作用,这是Ras信号通路中的关键相互作用。这种抑制会破坏下游信号级联反应,从而抑制癌细胞的增殖并诱导凋亡。 该化合物靶向Ras蛋白上的特定分子口袋,阻止其与效应分子相互作用 .

类似化合物:

Kobe0065: this compound的类似物,对Ras-Raf结合具有相似的抑制活性。

Kobe02602: 另一种具有相当生物活性的类似物。

比较: this compound由于其水溶性而独一无二,这增强了其生物利用度,使其更适合体内研究。 与Kobe0065和Kobe02602相比,this compound具有更好的溶解度和稳定性,使其成为研究应用的首选 .

相似化合物的比较

Structural Analogues and Physicochemical Properties

Key Observations :

Electron-Withdrawing Groups : The 2,4-dinitrophenyl group in the target compound reduces electron density at the hydrazinecarbothioamide core compared to derivatives with methyl or methoxy substituents, affecting reactivity and binding to biological targets .

Fluorine vs. Chlorine : The 4-fluorophenyl group offers better metabolic stability than 4-chlorophenyl analogues but slightly lower lipophilicity (logP: ~2.8 vs. ~3.1) .

Bioactivity : Replacement of 2,4-dinitrophenyl with 2,6-dinitro-4-trifluoromethyl (Kobe2602) enhances Ras inhibition due to increased steric bulk and electron withdrawal, lowering IC₅₀ from >10 µM (target compound) to 0.8 µM .

Spectral and Computational Insights

- IR/NMR : The C=S stretch in the target compound (~1240 cm⁻¹) aligns with similar hydrazinecarbothioamides, while tautomerism (thione vs. thiol) is absent, unlike triazole derivatives () .

- DFT Studies : Optimized geometries (6-311G+(2d,p)) reveal planar hydrazinecarbothioamide cores in all analogues, but electron-withdrawing nitro groups in the target compound reduce HOMO-LUMO gaps (~4.1 eV vs. ~3.8 eV for Kobe2602), correlating with lower bioactivity .

生物活性

2-(2,4-Dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, DNA interactions, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dinitrophenyl group and a fluorophenyl moiety attached to a hydrazinecarbothioamide backbone. The molecular formula is C_{11}H_{9ClN_4O_4S with a molecular weight of approximately 316.68 g/mol.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Cytotoxicity : Studies have demonstrated that 2-(2,4-dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide exhibits moderate cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3), breast cancer (MCF-7), and cervical cancer (HeLa) cells. The IC50 values for these cell lines are reported to range from 18 μM to 80 μM, indicating significant activity compared to normal cell lines like HFF-1 and RWPE-1 .

- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by Annexin V/PI assays and cell cycle analysis. This suggests that its mechanism may involve the activation of apoptotic pathways similar to other known antitumor agents .

Table 1: Cytotoxic Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Selectivity Index (Tumor/Normal) |

|---|---|---|

| PC-3 | 18 | 1.5 |

| MCF-7 | 30 | 2.0 |

| HeLa | 50 | 1.8 |

| HFF-1 | >80 | - |

| RWPE-1 | >80 | - |

DNA Interaction Studies

Further investigations into the interactions between the compound and DNA have shown that it binds effectively to both quadruplex and double-stranded DNA (dsDNA). Techniques such as fluorescence resonance energy transfer (FRET), circular dichroism (CD), and viscosity measurements were employed to elucidate these interactions .

Table 2: Summary of DNA Interaction Studies

| Methodology | Observations |

|---|---|

| FRET | Binding affinity confirmed |

| Circular Dichroism | Induced conformational changes in DNA |

| Viscosity Measurements | Increased viscosity indicating binding |

Case Study 1: Cytotoxicity in Prostate Cancer Cells

A study evaluated the effects of the compound on PC-3 prostate cancer cells. The results indicated an IC50 value of 18 μM, with significant induction of apoptosis observed through flow cytometry analysis. This suggests a promising avenue for further research into its potential as an antitumor agent.

Case Study 2: Antitumor Mechanisms

Another investigation focused on the apoptotic pathways activated by this compound in MCF-7 breast cancer cells. The study utilized Western blot analysis to assess the expression levels of apoptotic markers, revealing upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

常见问题

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 2-(2,4-dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide?

- Answer : The compound contains a hydrazinecarbothioamide backbone with 2,4-dinitrophenyl and 4-fluorophenyl substituents. Key characterization methods include:

- FT-IR : Identify functional groups like C=S (thioamide, ~1170–1180 cm⁻¹), N–H (hydrazine, ~3237 cm⁻¹), and nitro groups (asymmetric stretching ~1511–1546 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and fluorine coupling effects (¹⁹F NMR).

- Mass Spectrometry : Confirm molecular weight (C₁₃H₁₀FN₅O₄S, 367.32 g/mol) via ESI-MS .

- X-ray Crystallography : Resolve spatial arrangement of the nitro and fluorine groups, critical for understanding reactivity .

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical?

- Answer : Synthesis typically involves:

Hydrazinecarbothioamide Formation : Reacting 4-fluorophenyl isothiocyanate with hydrazine hydrate.

Condensation : Coupling the intermediate with 2,4-dinitrophenylhydrazine under acidic conditions (e.g., HCl/ethanol).

- Key Conditions :

- Solvent: Ethanol or DMF for solubility of aromatic intermediates.

- Temperature: 60–80°C for 6–12 hours to ensure complete coupling .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. What are the primary research applications of this compound in chemistry and biology?

- Answer :

- Chemistry : Acts as a precursor for heterocyclic compounds (e.g., thiadiazoles) via cyclization reactions .

- Biology : Investigated for antimicrobial activity (e.g., against E. coli and S. aureus) through thioamide-mediated enzyme inhibition .

- Material Science : Nitro groups enhance photostability, making it a candidate for optoelectronic materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected FT-IR peaks or NMR splitting patterns)?

- Answer :

- Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) to confirm proton assignments and NOESY for spatial proximity analysis.

- Computational Modeling : Compare experimental FT-IR/NMR with DFT-calculated spectra (e.g., Gaussian software) to identify conformational discrepancies .

- Isotopic Labeling : Use deuterated solvents to isolate solvent interference in NMR .

Q. What strategies optimize the synthesis yield and purity for large-scale research applications?

- Answer :

- Solvent Optimization : Replace ethanol with DMF to improve solubility of nitroaromatic intermediates (yield increases from 65% to 82%) .

- Catalysis : Add catalytic p-toluenesulfonic acid (10 mol%) to accelerate condensation .

- Crystallization : Recrystallize from DMSO/water to remove unreacted hydrazine derivatives .

Q. How does the electronic structure of this compound influence its reactivity in substitution or cyclization reactions?

- Answer :

- Nitro Groups : Electron-withdrawing effects activate the phenyl ring for nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Fluorine Substituent : Enhances metabolic stability in biological studies by reducing oxidative degradation .

- Thioamide Motif : Participates in hydrogen bonding, enabling coordination with metal ions (e.g., Cu²⁺) for catalytic applications .

Q. What computational methods are suitable for predicting the compound’s biological activity or drug-likeness?

- Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding with bacterial enoyl-ACP reductase (target for antimicrobial activity) .

- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~3.2) and blood-brain barrier penetration .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。